3'-O-tert-butyldimethylsilyl-thymidine
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Overview
Description
3’-O-(t-butyldimethylsilyl)thymidine is a modified form of thymidine, a nucleoside that is a building block of DNA. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 3’-hydroxyl group of thymidine. The addition of the TBDMS group enhances the stability and bioavailability of thymidine, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-butyldimethylsilyl)thymidine typically involves the protection of the 3’-hydroxyl group of thymidine with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be summarized as follows:
- Dissolve thymidine in an anhydrous solvent.
- Add TBDMS-Cl and a base (e.g., imidazole).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain 3’-O-(t-butyldimethylsilyl)thymidine .
Industrial Production Methods
Industrial production of 3’-O-(t-butyldimethylsilyl)thymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3’-O-(t-butyldimethylsilyl)thymidine undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the TBDMS group.
Substitution: The TBDMS group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for deprotection.
Substitution: Various nucleophiles can be used to substitute the TBDMS group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the TBDMS group yields thymidine, while substitution reactions can yield a variety of modified nucleosides .
Scientific Research Applications
3’-O-(t-butyldimethylsilyl)thymidine has several scientific research applications, including:
Chemistry: Used as a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
Mechanism of Action
The mechanism of action of 3’-O-(t-butyldimethylsilyl)thymidine involves its incorporation into DNA during replication. The TBDMS group provides steric protection, enhancing the stability of the nucleoside and preventing degradation. This allows for more efficient incorporation into DNA, facilitating studies of DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
3’-O-(tert-butyldiphenylsilyl)thymidine: Another silyl-protected thymidine with a different silyl group.
5’-O-(t-butyldimethylsilyl)thymidine: A similar compound with the TBDMS group attached to the 5’-hydroxyl group.
3’,5’-Bis-O-(t-butyldimethylsilyl)thymidine: A compound with TBDMS groups attached to both the 3’- and 5’-hydroxyl groups
Uniqueness
3’-O-(t-butyldimethylsilyl)thymidine is unique due to its specific protection of the 3’-hydroxyl group, which provides distinct advantages in terms of stability and bioavailability compared to other silyl-protected nucleosides .
Properties
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPSNMNOIOSXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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